(R,R)-Hydroxy Bupropion
CAS No.: 192374-15-5
VCID: VC0195628
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | (R,R)-Hydroxy Bupropion, also known as 6-hydroxybupropion, is a major metabolite of the antidepressant and smoking cessation drug Bupropion . It is created by the liver enzyme CYP2B6 during the first-pass metabolism of Bupropion . After oral administration of Bupropion, Hydroxybupropion can be found in plasma at concentrations 16 to 20 times greater than Bupropion itself . Because of this extensive conversion, Hydroxybupropion likely plays a significant role in the effects of oral Bupropion, which can be considered a prodrug to Hydroxybupropion . Hydroxybupropion has two chiral centers and exists as a mixture of four possible enantiomers . However, in humans, only (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion are formed . (2S,3S)-Hydroxybupropion is a dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor and nicotinic acetylcholine receptor (nAChR) modulator . Studies suggest that Hydroxybupropions contribute to the antidepressant and smoking cessation activities of Bupropion . Both (2S,3S) and (2R,3R) metabolites can reverse affective and somatic withdrawal signs in nicotine-dependent mice, though the (2S,3S)-hydroxybupropion is more potent . Additionally, (2S,3S)-hydroxybupropion significantly reduces the development of nicotine reward in mice . Other metabolites of bupropion include threohydrobupropion and erythrohydrobupropion . Hydroxybupropion exists mainly as a cyclic acetal (2-hydroxy-2-(3???-chlorophenyl)-355-trimethylmorpholine) . |
---|---|
CAS No. | 192374-15-5 |
Product Name | (R,R)-Hydroxy Bupropion |
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol |
Standard InChI | InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1 |
Standard InChIKey | RCOBKSKAZMVBHT-RNCFNFMXSA-N |
SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Appearance | Off-White to Pale Yellow Solid |
Purity | > 95% |
Synonyms | (2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; (2R-cis)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; (-)-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; Bupropion Morpholinol (2R,3R)-Isomer |
PubChem Compound | 9943908 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume